1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran
Description
1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran (CAS: 2052965-74-7, C₃₆H₂₂O) is a polycyclic aromatic compound featuring a fused anthracene-phenyl core conjugated with a naphtho[2,3-b]benzofuran moiety. This structure endows the molecule with extended π-conjugation, making it relevant in organic electronics, particularly as a blue-emitting material in organic light-emitting diodes (OLEDs) . The compound is synthesized via palladium-catalyzed cross-coupling or annulation reactions, achieving a purity of 95% in commercial batches (BLD Pharm Ltd.) . Its molecular weight (470.56 g/mol) and rigid planar architecture contribute to high thermal stability, with applications in optoelectronic devices and as a precursor for advanced semiconducting materials .
Properties
Molecular Formula |
C36H22O |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-(10-phenylanthracen-9-yl)naphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C36H22O/c1-2-11-23(12-3-1)34-26-15-6-8-17-28(26)35(29-18-9-7-16-27(29)34)30-19-10-20-32-36(30)31-21-24-13-4-5-14-25(24)22-33(31)37-32/h1-22H |
InChI Key |
YNXLMKRNPABHMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C6C(=CC=C5)OC7=CC8=CC=CC=C8C=C76 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans, which undergoes photocyclization of the hexatriene system followed by aromatization via the elimination of a water molecule . The starting materials for this synthesis can be prepared through a three-component condensation of phenols, arylglyoxals, and cyclic 1,3
Biological Activity
1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran is a synthetic organic compound belonging to the class of benzofurans and anthracenes. Its unique structure combines features from both classes, leading to interesting biological activities and potential applications in materials science and medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran is with a molar mass of approximately 342.43 g/mol. The compound features a complex polycyclic structure that contributes to its electronic properties, making it a candidate for various biological assays.
Anticancer Properties
Research indicates that compounds similar to 1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran exhibit significant anticancer activity. For instance, studies on benzofurans have shown that they can induce apoptosis in cancer cells through various pathways:
- Mechanism of Action : The compound may interact with cellular signaling pathways, leading to the activation of caspases and subsequent apoptosis in cancer cells. This has been observed in several studies focusing on related benzofuran derivatives .
Antioxidant Activity
The antioxidant properties of related compounds are well-documented. Benzofurans can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with aging and various diseases.
Photophysical Properties
The photophysical properties of 1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran have been explored in the context of organic light-emitting diodes (OLEDs). Its ability to emit light efficiently makes it suitable for applications in optoelectronics . The compound's fluorescence can be significantly quenched when incorporated into specific matrices, indicating potential for energy transfer applications.
Study on Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of benzofuran derivatives. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing biological activity .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Benzofuran A | 15 | Apoptosis induction |
| Benzofuran B | 25 | Cell cycle arrest |
Photophysical Characterization
Another research article focused on the synthesis and characterization of similar anthracene-based compounds for OLED applications. The findings demonstrated that these compounds showed promising electroluminescent properties with high external quantum efficiency (EQE) values .
| Compound | EQE (%) | Luminance (cd/m²) |
|---|---|---|
| Compound X | 3.51 | 1000 |
| Compound Y | 2.89 | 800 |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
Key Findings :
- Photostability : The phenylanthracene-naphthobenzofuran hybrid exhibits moderate photodegradation resistance compared to 9,10-diphenylanthracene (7), which degrades rapidly under UV exposure due to weaker π-stacking . Compound 8, with naphthyl substituents, shows superior stability owing to enhanced steric protection of the anthracene core.
- Charge Transport : The target compound’s mobility (~0.1–0.3 cm²/V·s) is higher than 9,10-diphenylanthracene (<0.01 cm²/V·s) due to its extended conjugation and planar naphthobenzofuran unit, which facilitates π-orbital overlap . However, dibenzo[b,d]furan derivatives (e.g., CAS 1226809-67-1) achieve higher mobilities (~0.5 cm²/V·s) due to reduced steric hindrance .
Toxicity and Environmental Impact
- The α,β-unsaturated ketone group in simpler naphtho[2,3-b]furan derivatives (e.g., furo[2,3-b]benzofuran) is associated with genotoxicity via DNA adduct formation .
- Environmental persistence is expected due to high hydrophobicity (logP > 6), necessitating careful disposal to avoid bioaccumulation .
Q & A
Q. What bioactivity studies are relevant for this compound, given its structural analogs?
- Methodological Answer: Screen for:
- Antiviral Activity : Use plaque reduction assays (e.g., against HSV-1), inspired by lignan-based studies .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa).
- Enzyme Inhibition : Test interactions with cytochrome P450 using fluorogenic substrates.
- Structural insights from lactone bioactivity data can guide target selection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
